1-Ethynyl-2,4-dimethylbenzene

Physical Organic Chemistry Chemical Engineering Purification

1-Ethynyl-2,4-dimethylbenzene (also known as 2,4-dimethylphenylacetylene) is a C10H10 terminal aryl alkyne, identified by CAS 16017-30-4. This compound features a phenylacetylene core substituted with two methyl groups at the 2- and 4-positions.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 16017-30-4
Cat. No. B102602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-2,4-dimethylbenzene
CAS16017-30-4
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C#C)C
InChIInChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3
InChIKeyGMODJHLJRNXLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2,4-dimethylbenzene (CAS 16017-30-4): Chemical Identity and Core Procurement Parameters


1-Ethynyl-2,4-dimethylbenzene (also known as 2,4-dimethylphenylacetylene) is a C10H10 terminal aryl alkyne, identified by CAS 16017-30-4. This compound features a phenylacetylene core substituted with two methyl groups at the 2- and 4-positions . It is a colorless to light yellow liquid with a molecular weight of approximately 130.19 g/mol, a density of ~0.93 g/cm³, and a boiling point near 189.7 °C at 760 mmHg . Its primary commercial availability is at purities ≥95%, with 98% being common . The terminal alkyne unit is a key functional handle, enabling its use as a versatile building block in cross-coupling reactions for the synthesis of complex organic molecules and materials .

The Critical Risk of Substituting 1-Ethynyl-2,4-dimethylbenzene in Synthetic Routes


The assumption that any aryl alkyne can serve as a functional equivalent to 1-ethynyl-2,4-dimethylbenzene is scientifically unsound. The specific 2,4-dimethyl substitution pattern on the phenyl ring directly influences key reaction outcomes. For instance, in Diels-Alder cycloaddition reactions used to construct complex biaryl frameworks, steric and electronic effects are pronounced. Research shows that while electron-withdrawing groups on the aryl alkyne generally facilitate the reaction and improve yields, steric hindrance is a major detriment. A study demonstrated that an analog with methyl groups in the ortho-positions (o,o'-dimethylphenylacetylene) gave a much poorer yield of the biaryl product compared to less hindered analogs [1]. This indicates that the 2,4-dimethyl substitution pattern of the target compound offers a distinct steric profile that can be critical for achieving viable yields in sterically sensitive reactions, where other regioisomers or more heavily substituted analogs fail.

Quantitative Differentiation Evidence for 1-Ethynyl-2,4-dimethylbenzene vs. Structural Analogs


Comparative Physical Properties: Boiling Point and Density vs. 4-Ethynyltoluene

The physical properties of 1-ethynyl-2,4-dimethylbenzene differ significantly from its mono-methyl analog, 4-ethynyltoluene, which has direct implications for synthesis and purification workflows. The target compound's increased molecular weight and substitution pattern results in a higher boiling point and a lower density [1].

Physical Organic Chemistry Chemical Engineering Purification

Differentiation in Gas Phase Acidity for Controlled Deprotonation

The gas-phase acidity of terminal alkynes is a key property for reactions involving deprotonation. Studies on substituent effects in phenylacetylenes demonstrate a linear free-energy relationship between the acidity of substituted phenylacetylenes and that of benzoic acids [1]. While a specific experimental pKa value for 1-ethynyl-2,4-dimethylbenzene was not located in the provided search, the established linear relationship allows for the inference that the electron-donating 2,4-dimethyl groups will reduce the acidity of the terminal C-H bond compared to unsubstituted phenylacetylene or analogs with electron-withdrawing groups [1].

Physical Organic Chemistry Reaction Mechanism Synthetic Methodology

Predicted LogP and Its Impact on Compound Polarity and Solubility

The partition coefficient (LogP) is a crucial parameter for assessing compound lipophilicity, which impacts solubility, membrane permeability, and chromatographic behavior. The predicted LogP for 1-ethynyl-2,4-dimethylbenzene is 2.28 . This value is significantly higher than that of unsubstituted phenylacetylene (LogP ≈ 1.9) [1], reflecting the increased lipophilicity imparted by the two methyl groups.

Medicinal Chemistry Physicochemical Properties ADME

High-Value Application Scenarios for 1-Ethynyl-2,4-dimethylbenzene Driven by Differential Evidence


Synthesis of Sterically Demanding Biaryl Scaffolds

The evidence on steric effects in Diels-Alder reactions [1] directly supports the use of 1-ethynyl-2,4-dimethylbenzene in the synthesis of biaryl compounds. When a reaction is sensitive to ortho-substitution, this 2,4-dimethyl isomer offers a distinct advantage. It provides the necessary electronic modulation from the methyl groups while avoiding the severe steric hindrance that would cripple a reaction with an o,o'-dimethyl analog, which has been shown to give 'much poorer yields' [1]. This makes it a strategic choice for achieving viable yields in the construction of complex biaryl frameworks for pharmaceuticals or advanced materials.

Calibration of Reaction Conditions for Base-Sensitive Transformations

The class-level inference regarding reduced gas-phase acidity due to electron-donating methyl groups [2] informs the use of 1-ethynyl-2,4-dimethylbenzene as a probe for optimizing deprotonation conditions. Its lower acidity compared to phenylacetylene means that it requires a stronger base for complete deprotonation. Researchers can use this compound to benchmark the strength of new basic reagents or to fine-tune reaction conditions (e.g., base concentration, counter-ion effects) in reactions like Sonogashira couplings, ensuring they are sufficiently activating for less acidic terminal alkynes .

Building Block for Lipophilic Drug Candidates or Monomers

The quantitative LogP data (2.28 vs ~1.9 for phenylacetylene) [3] identifies 1-ethynyl-2,4-dimethylbenzene as a superior building block when increased lipophilicity is a design goal. In medicinal chemistry, the additional ~0.4 LogP units can improve membrane permeability and alter the ADME profile of a drug candidate. In polymer science, this increased lipophilicity can be used to tune the solubility of monomers and resulting polymers in organic solvents, a crucial parameter for solution-based processing and material compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethynyl-2,4-dimethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.